1,11-Dodecadien-4-ol
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Overview
Description
1,11-Dodecadien-4-ol is an organic compound with the molecular formula C12H22O It is a type of dodecadienol, which is characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Dodecadien-4-ol can be synthesized through several methods. One common approach involves the Wittig reaction, where an appropriate phosphorane reacts with an alkenal to form the desired dodecadienol. The reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques .
Another method involves the reduction of a dodecadienal using a suitable reducing agent, such as di-cyclohexylborane, to selectively form the (Z)-double bond . This method also requires chromatographic separation to obtain pure isomers.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions followed by purification processes such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These methods ensure the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,11-Dodecadien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of dodecadienyl chloride.
Scientific Research Applications
1,11-Dodecadien-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in pheromone communication in insects.
Mechanism of Action
The mechanism of action of 1,11-Dodecadien-4-ol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1,11-Dodecadien-4-ol can be compared with other similar compounds such as:
9,11-Dodecadien-1-ol: Another dodecadienol with double bonds at different positions.
2,4-Decadien-1-ol: A shorter chain diene alcohol with similar chemical properties.
These compounds share some chemical characteristics but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodeca-1,11-dien-4-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-4,12-13H,1-2,5-11H2 |
InChI Key |
TWZVOXFVVPYHBN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCC(CC=C)O |
Origin of Product |
United States |
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